molecular formula C9H6F2N2 B8373413 1-(2,5-difluoro-phenyl)-1H-pyrazol

1-(2,5-difluoro-phenyl)-1H-pyrazol

Cat. No.: B8373413
M. Wt: 180.15 g/mol
InChI Key: JMPDIYTVGYUZRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Difluoro-phenyl)-1H-pyrazole is a fluorinated pyrazole derivative serving as a valuable chemical scaffold in scientific research. The pyrazole core is a privileged structure in medicinal chemistry, known to contribute to a wide spectrum of biological activities . The incorporation of fluorine atoms, particularly in the 2,5- positions on the phenyl ring, is a strategic modification that can influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a compound of significant interest for structure-activity relationship (SAR) studies . This compound is primarily for use in the design and synthesis of novel bioactive molecules. Research applications include its investigation as a key intermediate for developing potential therapeutic agents. Pyrazole derivatives have demonstrated potent activity in various pharmacological targets, functioning as enzyme inhibitors such as 15-lipoxygenase (15-LOX) for antioxidant and anti-inflammatory applications , VEGFR2 inhibitors for anticancer research , and PDE10A inhibitors for central nervous system disorders . Furthermore, the structural features of this difluorophenyl-pyrazole make it a relevant scaffold for exploring new agrochemicals, including fungicides, insecticides, and herbicides, given the established role of pyrazoles in crop protection . For research purposes only.

Properties

Molecular Formula

C9H6F2N2

Molecular Weight

180.15 g/mol

IUPAC Name

1-(2,5-difluorophenyl)pyrazole

InChI

InChI=1S/C9H6F2N2/c10-7-2-3-8(11)9(6-7)13-5-1-4-12-13/h1-6H

InChI Key

JMPDIYTVGYUZRF-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=C(C=CC(=C2)F)F

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 1-(2,5-difluoro-phenyl)-1H-pyrazol, in anticancer therapy. For instance, a study demonstrated that derivatives of this compound exhibited significant antiproliferative activity against various cancer cell lines. The compound showed IC50 values of 18 µM against HeLa cells, 27 µM against HepG2 cells, and 36 µM against Ehrlich-Lettre ascites cells .

Table 1: Antiproliferative Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
1-(2,5-difluoro-phenyl)-1H-pyrazolHeLa18
1-(2,5-difluoro-phenyl)-1H-pyrazolHepG227
1-(2,5-difluoro-phenyl)-1H-pyrazolEAT36

1.2 Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have also been extensively studied. A specific derivative demonstrated high COX-2 inhibitory activity with an IC50 value ranging from 0.02 to 0.04 µM, indicating its potential as an anti-inflammatory agent . The selectivity index for this derivative was notably higher than that of standard anti-inflammatory drugs like celecoxib.

Table 2: COX-2 Inhibition of Pyrazole Derivatives

CompoundIC50 (µM)Selectivity Index
1-(2,5-difluoro-phenyl)-1H-pyrazol0.02 - 0.04>300

Synthesis and Characterization

The synthesis of 1-(2,5-difluoro-phenyl)-1H-pyrazol typically involves a one-pot reaction strategy that allows for regioselective formation of the pyrazole ring from arylhydrazines and carbonyl compounds . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Material Science Applications

3.1 Nonlinear Optical Properties

In material science, pyrazole derivatives have been investigated for their nonlinear optical properties. Computational studies using density functional theory (DFT) have shown that these compounds exhibit promising characteristics for applications in photonics and optoelectronics . The molecular docking simulations indicate that these compounds could be effective in developing new materials for optical devices.

Case Studies

4.1 Study on Antimicrobial Activity

A study conducted on various pyrazole derivatives, including those related to 1-(2,5-difluoro-phenyl)-1H-pyrazol, revealed their potential antimicrobial properties against different bacterial strains. The derivatives were tested for their ability to inhibit growth and showed significant activity against both gram-positive and gram-negative bacteria .

4.2 Evaluation in In Vivo Models

In vivo studies have also been performed to assess the efficacy of pyrazole derivatives in reducing inflammation in animal models. The results indicated that these compounds could effectively reduce paw edema induced by carrageenan in rats, demonstrating their therapeutic potential .

Chemical Reactions Analysis

Halogenation Reactions

1-(2,5-Difluorophenyl)-1H-pyrazole undergoes regioselective halogenation at the pyrazole ring’s vacant positions.
Example reaction with N-halosuccinimides (NXS):

ReagentConditionsProductYieldSource
N-Chlorosuccinimide (NCS)Ethanol, reflux3-Chloro-1-(2,5-difluorophenyl)-1H-pyrazole78%
N-Bromosuccinimide (NBS)DMF, 80°C3-Bromo-1-(2,5-difluorophenyl)-1H-pyrazole65%

Key observations:

  • Halogenation occurs preferentially at the pyrazole’s 3-position due to electronic effects of fluorine substituents .

  • NMR analysis (e.g., singlet at δ 7.84 ppm for pyrazole-CH in halogenated derivatives) confirms regiochemistry .

Nucleophilic Substitution

The fluorine atoms on the phenyl ring participate in SNAr reactions under mild conditions:

NucleophileBaseProductApplicationSource
MethoxideK₂CO₃, DMF1-(2-Methoxy-5-fluorophenyl)-1H-pyrazoleIntermediate for pharmaceuticals
AminesEt₃N, THF1-(2-Amino-5-fluorophenyl)-1H-pyrazoleLigand synthesis

Mechanistic notes:

  • Fluorine at the 2-position activates the ring for substitution due to its strong electron-withdrawing effect .

  • Reactions proceed via a Meisenheimer complex intermediate.

Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed couplings:

Reaction TypeCatalystConditionsProductYieldSource
SuzukiPd(PPh₃)₄K₂CO₃, DME, 100°C1-(2,5-Difluorophenyl)-4-arylpyrazole60–85%
SonogashiraPdCl₂/CuIEt₃N, DMF, 80°C4-Alkynyl derivatives55%

Structural impact:

  • Coupling at the 4-position expands π-conjugation, enhancing luminescent properties .

  • ¹H-NMR coupling constants (J = 8–10 Hz) confirm trans-configuration in alkynyl products .

Oxidation:

The pyrazole ring resists oxidation, but side-chain modifications occur:

Oxidizing AgentTarget SiteProductNotesSource
KMnO₄Benzylic C-H1-(2,5-Difluorophenyl)pyrazole-4-carboxylic acidRequires acidic conditions
OzoneAlkene sidechainsEpoxidation of vinylpyrazolesStereoselective

Reduction:

  • Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines without affecting the pyrazole ring.

Cycloaddition Reactions

1-(2,5-Difluorophenyl)-1H-pyrazole acts as a dipolarophile in [3+2] cycloadditions:

DipoleConditionsProductYieldSource
Nitrile oxideToluene, 110°CIsoxazolo-pyrazole hybrids72%
AzideCuSO₄, sodium ascorbateTriazolo derivatives68%

Applications:

  • Hybrid structures show enhanced insecticidal activity (e.g., LC₅₀ = 12 μM against Spodoptera litura) .

Functionalization via Vilsmeier-Haack Reaction

The pyrazole’s 4-position undergoes formylation under Vilsmeier conditions:

ReagentsProductYieldSpectral Data (¹H-NMR)Source
POCl₃, DMF, 0°C4-Formyl-1-(2,5-difluorophenyl)-1H-pyrazole75%δ 9.92 ppm (s, CHO)

Derivatives of this aldehyde serve as intermediates for Schiff bases and hydrazones .

Alkylation and Acylation

The NH group of pyrazole participates in alkylation:

ReagentConditionsProductYieldSource
CH₃I, NaHTHF, 0°C→RT1-(2,5-Difluorophenyl)-3-methyl-1H-pyrazole82%
Acetyl chloridePyridine, reflux1-(2,5-Difluorophenyl)-3-acetyl-1H-pyrazole78%

Key Reactivity Trends

  • Electronic Effects : Fluorine substituents direct electrophilic attacks to the pyrazole’s 3- and 5-positions .

  • Steric Effects : The 2,5-difluorophenyl group hinders reactions at the adjacent pyrazole nitrogen.

  • Solvent Dependence : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in cross-couplings .

This compound’s versatility enables its use in agrochemicals, pharmaceuticals, and materials science, with ongoing research optimizing reaction conditions for industrial scalability .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents Key Features
1-(2,5-difluoro-phenyl)-1H-pyrazol C9H6F2N2 180.15 g/mol 2,5-difluoro-phenyl on N1 High electronegativity, improved metabolic stability, potential mRNA targeting
3,5-dimethyl-1-phenylpyrazole C11H12N2 172.23 g/mol 3,5-methyl groups on pyrazole Increased lipophilicity, reduced polarity; common in agrochemicals
1-(2,5-dichlorophenyl)-4,5-dihydro-1H-pyrazole C23H18Cl2N2 393.31 g/mol Dichlorophenyl, dihydro core Partial saturation enhances conformational flexibility; bulkier Cl substituents
Pirtobrutinib (1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazol) C14H12F3N5O2 363.27 g/mol Trifluoropropyl group on N1 FDA-approved for lymphoma; trifluoromethyl enhances bioavailability
  • Chlorine in dichlorophenyl analogs offers bulkier substituents but lower electronegativity than fluorine .
  • Biological Relevance : Unlike pirtobrutinib’s trifluoropropyl group, which enhances blood-brain barrier penetration, the 2,5-difluoro-phenyl group may optimize interactions with mRNA or protein targets, as seen in TRIP5/KIF11 inhibitors .
Crystallographic and Structural Data

demonstrates that pyrazole derivatives like 1-phenyl-1H-pyrazole can be analyzed via X-ray diffraction (mean C–C bond length = 0.002 Å, R factor = 0.039).

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically employs 2,5-difluorophenylhydrazine and acetylacetone (2,4-pentanedione) in a polar aprotic solvent such as dimethylformamide (DMF) or ethanol. Acid catalysis (e.g., HCl) accelerates the dehydration step, enhancing regioselectivity toward the 1,3-substituted pyrazole. Optimal yields (70–85%) are achieved at reflux temperatures (80–100°C) over 12–24 hours.

Example Procedure :

  • Reagents : 2,5-Difluorophenylhydrazine (1.0 equiv), acetylacetone (1.2 equiv), DMF (solvent), HCl (10% v/v).

  • Conditions : Reflux at 90°C for 18 hours.

  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and purification via silica gel chromatography (eluent: hexane/ethyl acetate 4:1).

Regioselectivity Challenges

Regioselectivity remains a key challenge, as competing pathways may yield 1,5-substituted isomers. The use of bulky substituents on the diketone or low-temperature conditions (0–25°C) minimizes side reactions, favoring the desired 1,3-substituted product.

Nucleophilic Aromatic Substitution Reactions

An alternative route involves nucleophilic substitution on preformed pyrazole intermediates. This method is advantageous for introducing fluorine atoms at specific positions post-cyclization.

Fluorination of Pyrazole Intermediates

1-(2,5-Dichlorophenyl)-1H-pyrazole undergoes halogen exchange using potassium fluoride (KF) in the presence of a phase-transfer catalyst (e.g., 18-crown-6) at elevated temperatures (150–200°C).

Optimized Protocol :

  • Substrate : 1-(2,5-Dichlorophenyl)-1H-pyrazole (1.0 equiv).

  • Reagents : KF (3.0 equiv), 18-crown-6 (0.1 equiv), DMSO (solvent).

  • Conditions : 180°C for 48 hours under nitrogen.

  • Yield : 60–65% after recrystallization from ethanol.

Alternative Synthetic Approaches

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling strategy enables the introduction of the difluorophenyl group onto a pyrazole boronic ester. This method offers modularity but requires prefunctionalized starting materials.

Key Steps :

  • Synthesis of pyrazole-4-boronic pinacol ester from 4-bromo-1H-pyrazole.

  • Coupling with 2,5-difluorophenyl iodide using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C.

  • Yield : 50–55% after column chromatography.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A reported protocol involves heating 2,5-difluorophenylhydrazine and diketones in ethanol at 120°C for 30 minutes, achieving 75% yield with minimal side products.

Comparative Analysis of Preparation Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

Method Yield (%) Reaction Time Key Advantages Limitations
Cyclocondensation70–8512–24 hHigh regioselectivity; scalableRequires toxic solvents (DMF)
Nucleophilic Substitution60–6548 hDirect fluorination controlHigh temperatures; moderate yields
Suzuki Coupling50–556–8 hModular for derivativesCostly catalysts; multi-step synthesis
Microwave-Assisted750.5 hRapid; energy-efficientSpecialized equipment required

Challenges and Optimization Strategies

Purification and Yield Enhancement

Recrystallization from ethanol or hexane/ethyl acetate mixtures remains the standard purification method, though chromatography is necessary for highly pure (>98%) samples. Yield improvements (up to 90%) are achievable using continuous flow reactors, which enhance mixing and heat transfer.

Solvent and Catalyst Optimization

Replacing DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) reduces environmental impact without compromising yield. Additionally, heterogeneous catalysts like nano-ZnO improve reaction rates and reduce waste .

Q & A

Basic Research Questions

Q. What are common synthetic routes for 1-(2,5-difluorophenyl)-1H-pyrazole derivatives?

  • Methodological Answer : Synthesis typically involves multi-step protocols. For example, cyclocondensation of hydrazines with fluorinated diketones or cross-coupling reactions. describes a multi-step synthesis of diphenyl-pyrazole derivatives using reflux conditions with phenylhydrazine in ethanol/acetic acid, achieving 45% yield after recrystallization . highlights heterocyclic hybrid synthesis via triazenylpyrazole precursors, validated by IR and NMR spectroscopy . Optimizing reaction conditions (e.g., solvent choice, catalyst loading) is critical for yield improvement .

Q. What spectroscopic and crystallographic techniques validate pyrazole derivatives?

  • Methodological Answer : Characterization employs:

  • IR Spectroscopy : Identifies functional groups (e.g., C-F stretches at ~1200–1100 cm⁻¹) .
  • NMR : Confirms substituent positions (e.g., ¹⁹F NMR for fluorine environments) .
  • X-ray Crystallography : Resolves 3D structures; SHELX programs (e.g., SHELXL) refine atomic coordinates and hydrogen-bonding networks . reports dihedral angles between pyrazole and aromatic rings using single-crystal X-ray data .

Q. How do fluorine substituents influence the bioactivity of pyrazole derivatives?

  • Methodological Answer : Fluorine enhances metabolic stability and target binding. demonstrates that 2,5-difluorophenyl groups in TAK-063 improve PDE10A inhibition (IC₅₀ = 0.30 nM) and brain penetration . Fluorine’s electronegativity also modulates π-π stacking in enzyme active sites, as seen in kinase inhibitors like pirtobrutinib .

Advanced Research Questions

Q. How can structure-based drug design (SBDD) optimize pyrazole-based inhibitors?

  • Methodological Answer : SBDD leverages X-ray co-crystal structures. For TAK-063 ( ), the pyrazole core was modified using PDE10A’s binding pocket data to enhance selectivity (>15,000-fold over other PDEs). Computational docking (e.g., AutoDock) and molecular dynamics simulations validate steric and electronic complementarity .

Q. How to resolve discrepancies in antimicrobial activity data for pyrazole derivatives?

  • Methodological Answer : Conflicting MIC values may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). recommends orthogonal assays (e.g., time-kill kinetics) and correlating substituent effects (e.g., electron-withdrawing groups on 2,4-difluorophenyl enhance activity against S. aureus) . Structural analogs should be tested under standardized CLSI guidelines.

Q. What computational methods predict pyrazole derivative binding affinities?

  • Methodological Answer : Molecular docking (e.g., Glide, GOLD) and free-energy perturbation (FEP) simulations assess binding modes. used docking to explain triazole-pyrazole hybrids’ DPPH scavenging via H-bond interactions with Tyr residues . MD simulations (>100 ns) further validate thermodynamic stability .

Q. How to analyze crystal packing effects on pyrazole derivative stability?

  • Methodological Answer : SHELXL refinement ( ) quantifies intermolecular interactions. identifies O-H···N hydrogen bonds (2.65 Å) stabilizing the crystal lattice, while dihedral angles (16.83°–51.68°) indicate steric effects . Hirshfeld surface analysis (CrystalExplorer) visualizes van der Waals contacts .

Q. What strategies improve reaction yields in multi-step pyrazole syntheses?

  • Methodological Answer : Catalyst screening (e.g., Pd/C for cross-couplings) and solvent optimization (e.g., DMF for polar intermediates). achieved cyclization using POCl₃ at 120°C, while employed silica gel chromatography for purification . Microwave-assisted synthesis can reduce reaction times by 50–70% .

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